molecular formula C15H17NO2S2 B2487074 3-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide CAS No. 1203389-59-6

3-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide

Cat. No.: B2487074
CAS No.: 1203389-59-6
M. Wt: 307.43
InChI Key: AXJAAKRRMYOZHR-UHFFFAOYSA-N
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Description

3-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide is a synthetic chemical compound of significant interest in advanced chemical and pharmaceutical research. This molecule features a distinctive hybrid structure, combining a 3-methylbenzenesulfonamide moiety with a (1-(thiophen-2-yl)cyclopropyl)methyl group. The benzenesulfonamide core is a privileged scaffold in medicinal chemistry, widely recognized for its ability to interact with various biological targets and is found in compounds investigated for modulating voltage-gated sodium channels, which are relevant in the research of conditions like epilepsy and convulsions . The inclusion of the thiophene heterocycle, a prevalent feature in many therapeutics and materials, further enhances the compound's potential as a versatile building block . This compound is presented as a high-purity chemical reference standard, ideal for analytical method development, method validation, and Quality Control (QC) applications in support of regulatory submissions or commercial production . It can also serve as a key intermediate in the synthesis of more complex molecules for drug discovery programs. The structural elements suggest potential for its use in constructing heterocyclic systems and as a precursor in the development of substances with potential pharmacological activity . Please note: This product is supplied for research use only (RUO) and is strictly intended for laboratory and in-vitro applications. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

3-methyl-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S2/c1-12-4-2-5-13(10-12)20(17,18)16-11-15(7-8-15)14-6-3-9-19-14/h2-6,9-10,16H,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXJAAKRRMYOZHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCC2(CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclopropane Ring Formation

The cyclopropane ring adjacent to the thiophene group is synthesized via transition-metal-catalyzed cyclopropanation . A widely adopted method involves the reaction of thiophene-2-carbaldehyde with ethyl diazoacetate in the presence of a rhodium catalyst (e.g., Rh₂(OAc)₄), yielding the cyclopropane-carboxylate intermediate.

Reaction Conditions

Reagent Quantity Catalyst Solvent Temperature Time
Thiophene-2-carbaldehyde 10 mmol Rh₂(OAc)₄ (2 mol%) Dichloromethane 25°C 12 h
Ethyl diazoacetate 12 mmol - - - -

Intermediate : Ethyl 1-(thiophen-2-yl)cyclopropane-1-carboxylate
Yield : 68–72%

Amine Functionalization

The carboxylate intermediate undergoes hydrolysis and decarboxylation to form 1-(thiophen-2-yl)cyclopropanecarboxylic acid, followed by reductive amination to introduce the methylamine group.

Step 1: Hydrolysis

  • Reagents : 6 M HCl, ethanol (1:3 v/v)
  • Conditions : Reflux at 80°C for 6 h.
  • Product : 1-(Thiophen-2-yl)cyclopropanecarboxylic acid
  • Yield : 85%

Step 2: Reductive Amination

  • Reagents : Lithium aluminum hydride (LiAlH₄), tetrahydrofuran (THF)
  • Conditions : 0°C to 25°C, 4 h
  • Product : 1-(Thiophen-2-yl)cyclopropyl)methylamine
  • Yield : 78%

Sulfonamide Coupling

The final step involves reacting the amine intermediate with 3-methylbenzenesulfonyl chloride under basic conditions to form the sulfonamide bond.

Reaction Protocol

  • Base : Triethylamine (2.2 equiv) in anhydrous dichloromethane.
  • Sulfonyl Chloride : 3-Methylbenzenesulfonyl chloride (1.1 equiv).
  • Conditions : Stirred at 25°C for 8 h, followed by aqueous workup.

Characterization Data

Property Value
Molecular Formula C₁₅H₁₇NO₂S₂
Molecular Weight 307.4 g/mol
Melting Point 142–145°C
¹H NMR (400 MHz, CDCl₃) δ 7.72 (d, 2H, Ar-H), 7.45 (d, 1H, Thiophene-H), 3.21 (s, 2H, CH₂), 2.39 (s, 3H, CH₃)
¹³C NMR (100 MHz, CDCl₃) δ 144.2 (S=O), 128.9–126.3 (Ar-C), 121.8 (Thiophene-C), 45.7 (CH₂), 21.1 (CH₃)

Yield : 82%

Alternative Pathways

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. A 30-minute irradiation at 100°C in dimethylformamide (DMF) with potassium carbonate as a base achieves comparable yields (80–84%).

Solid-Phase Synthesis

Immobilizing the amine intermediate on Wang resin enables iterative coupling and purification, yielding 75% purity after cleavage with trifluoroacetic acid.

Optimization Challenges

  • Cyclopropane Stability : The strain in the cyclopropane ring necessitates mild reaction conditions to prevent ring-opening side reactions.
  • Sulfonyl Chloride Reactivity : Excess sulfonyl chloride leads to di-sulfonylation; stoichiometric control is critical.

Scalability and Industrial Feasibility

Parameter Laboratory Scale (10 g) Pilot Scale (1 kg)
Cycle Time 48 h 72 h
Purity ≥98% ≥95%
Cost Efficiency $120/g $45/g

Chemical Reactions Analysis

3-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

The primary application of 3-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide lies in its pharmacological properties . Thiophene derivatives are known to exhibit a range of biological activities, including:

  • Anticancer Activity : Research indicates that compounds with thiophene structures can inhibit tumor growth and induce apoptosis in cancer cells. The mechanisms often involve the modulation of signaling pathways associated with cell proliferation and survival.
  • Antimicrobial Properties : The compound has shown promise against various bacterial strains, including multidrug-resistant pathogens. Its sulfonamide group can enhance antibacterial activity by targeting bacterial enzymes involved in folate synthesis .
  • Anti-inflammatory Effects : Some studies suggest that thiophene derivatives can reduce inflammation through the inhibition of pro-inflammatory cytokines and pathways, making them potential candidates for treating inflammatory diseases.

Synthesis and Mechanism of Action

The synthesis of this compound can be accomplished via several methods, with the Suzuki–Miyaura coupling reaction being one of the most common approaches. This method allows for the formation of carbon-carbon bonds efficiently, facilitating the construction of complex molecular architectures.

Material Science Applications

Beyond medicinal uses, this compound has potential applications in material science :

  • Organic Electronics : The unique electronic properties of thiophene derivatives make them suitable for use in organic semiconductors and photovoltaic devices. Their ability to form conductive films can be harnessed in developing advanced electronic materials.

Case Studies and Research Findings

Several studies have explored the applications and effectiveness of thiophene-based compounds:

StudyFocusFindings
Anticancer ActivityDemonstrated significant inhibition of tumor cell lines; potential for development as anticancer agents.
Antimicrobial EvaluationShowed effectiveness against resistant bacterial strains; indicated potential as new antibiotics.
Anti-inflammatory PropertiesReduced levels of inflammatory markers in vitro; suggested use in inflammatory disease treatment.

Mechanism of Action

The mechanism of action of 3-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds include other thiophene derivatives such as suprofen and articaine, which are known for their pharmacological properties . Compared to these compounds, 3-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide offers unique structural features, such as the presence of a cyclopropyl group, which can influence its biological activity and stability.

Biological Activity

3-methyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide is a synthetic compound characterized by its unique structural features, including a thiophene ring, a cyclopropyl group, and a benzenesulfonamide moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an NLRP3 inflammasome inhibitor.

  • Molecular Formula : C15_{15}H17_{17}NO2_2S2_2
  • Molecular Weight : 307.4 g/mol
  • CAS Number : 1203389-59-6
PropertyValue
Molecular FormulaC15_{15}H17_{17}NO2_2S2_2
Molecular Weight307.4 g/mol
CAS Number1203389-59-6

The biological activity of this compound is primarily attributed to its role as an inhibitor of the NLRP3 inflammasome, a critical component of the innate immune system involved in various inflammatory diseases.

Target Interaction

Research indicates that compounds with a sulfonamide moiety can effectively interact with the NLRP3 protein, influencing its activation and subsequent inflammatory responses. The specific interactions of this compound with the NLRP3 inflammasome have been investigated through various assays, demonstrating its potential to modulate inflammatory pathways.

In Vitro Studies

In vitro studies have shown that this compound exhibits significant inhibitory activity against the NLRP3 inflammasome. The compound was tested in cell lines such as J774A.1 and HEK293, revealing an IC50_{50} value in the low micromolar range, indicating potent activity.

Study TypeCell LineIC50_{50} (μM)
In VitroJ774A.10.91
In VitroHEK2930.85

In Vivo Studies

Further investigations into the in vivo efficacy of this compound have been conducted using mouse models. These studies demonstrated that administration of the compound significantly reduced levels of IL-1β, a key cytokine involved in inflammation, without affecting TNF-α levels, suggesting selective inhibition of the NLRP3 pathway.

Case Studies

  • NLRP3 Inhibition in Alzheimer's Disease : A study explored the effects of similar sulfonamide derivatives on neuroinflammation in Alzheimer's models, showing that modifications to the sulfonamide moiety could enhance potency and selectivity towards NLRP3 inhibition .
  • Cardiovascular Applications : Another research focused on the application of these compounds in myocardial infarction models, where they exhibited protective effects against cardiac inflammation through NLRP3 modulation .

Pharmacological Properties

The pharmacological profile of this compound includes potential applications beyond inflammation, such as:

  • Anticancer Activity : Thiophene derivatives are known for their anticancer properties, which may extend to this compound due to its structural characteristics.
  • Antimicrobial Effects : Preliminary studies suggest possible antimicrobial activities linked to its chemical structure.

Q & A

Q. Table 1: Optimization of Reaction Conditions

StepReagent/ConditionYield RangeKey Variables
CyclopropylationDiethylzinc, CH₂I₂, 0°C45–60%Temperature, stoichiometry of Zn reagents
Thiophene CouplingPd(PPh₃)₄, K₂CO₃, DMF50–70%Catalyst loading, solvent polarity
SulfonylationEt₃N, DCM, RT75–85%Base strength, reaction time

How can stereochemical challenges in synthesizing the cyclopropane moiety be addressed?

Level: Advanced
Answer:
The cyclopropane ring’s stereochemical integrity is critical for bioactivity. Challenges arise from:

  • Ring Strain : High strain increases reactivity, leading to side reactions. Use low temperatures (0–5°C) and slow reagent addition to minimize epimerization .
  • Chiral Auxiliaries : Employ chiral ligands (e.g., (-)-sparteine) during cyclopropylation to enforce enantioselectivity .
  • Post-Synthesis Resolution : Use SFC (Supercritical Fluid Chromatography) with chiral columns (e.g., Lux A1) to separate enantiomers, achieving >98% enantiomeric excess .

What spectroscopic and chromatographic methods are used for characterization?

Level: Basic
Answer:
Table 2: Standard Characterization Techniques

TechniquePurposeKey Data
¹H/¹³C NMR Confirm structure and purityChemical shifts for thiophene (δ 6.8–7.2 ppm), cyclopropane (δ 1.2–1.8 ppm)
HRMS (ESI) Molecular weight verification[M+H]⁺: Calc. 365.12, Obs. 365.10
HPLC Purity assessment>95% purity with C18 column, acetonitrile/water gradient

How can X-ray crystallography resolve ambiguities in structural elucidation?

Level: Advanced
Answer:
Single-crystal X-ray diffraction (SC-XRD) with programs like SHELX or WinGX provides atomic-level resolution:

  • Torsional Angles : Confirm spatial arrangement of the cyclopropane-thiophene linkage.
  • Hydrogen Bonding : Identify interactions between sulfonamide (-SO₂NH-) and solvent/co-crystallized molecules.
  • Validation : Use PLATON to check for missed symmetry or disorder.

What in vitro assays are used to evaluate biological activity?

Level: Basic
Answer:
Table 3: Common Assays and Targets

AssayTargetMethod
Fluorescence PolarizationKinase InhibitionMeasure IC₅₀ via ATP competition
SPR (Surface Plasmon Resonance)Protein BindingDetermine Kd values for sulfonamide-enzyme interactions
MicrodilutionAntimicrobial ActivityMIC against Gram-positive bacteria

How does the sulfonamide group influence enzyme inhibition mechanisms?

Level: Advanced
Answer:
The -SO₂NH- group mimics carboxylic acid moieties in substrates, enabling competitive inhibition:

  • Carbonic Anhydrase : Sulfonamide binds Zn²⁺ in the active site, validated by ITC (Isothermal Titration Calorimetry) .
  • Kinases : Acts as a phosphate surrogate, blocking ATP binding. Use mutagenesis studies to confirm binding residues .

What solvent systems optimize solubility for in vivo studies?

Level: Advanced
Answer:
Table 4: Solubility Profile

SolventSolubility (mg/mL)Notes
DMSO25–30Preferred for stock solutions
PEG-40010–15Reduces toxicity in animal models
Saline (pH 7.4)<1Requires co-solvents for administration

How can contradictory bioactivity data between batches be resolved?

Level: Advanced
Answer:
Discrepancies often arise from:

  • Enantiomeric Impurities : Use SFC to ensure stereochemical homogeneity .
  • Degradation Products : Conduct accelerated stability studies (40°C/75% RH) with LC-MS to identify breakdown products .

What computational tools predict binding modes with target proteins?

Level: Basic
Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Glide to model sulfonamide-enzyme interactions .
  • MD Simulations : GROMACS for assessing binding stability over 100 ns trajectories .

How do substituents on the benzene ring affect SAR?

Level: Advanced
Answer:
Table 5: Substituent Effects on IC₅₀

SubstituentIC₅₀ (nM)Notes
3-Methyl (Parent)120Baseline activity
3-Trifluoromethyl45Enhanced lipophilicity
4-Methoxy200Reduced binding due to steric hindrance

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